An In-depth Technical Guide to the Chemical Properties of N-Thiazol-2-yl-succinamic Acid and Its Derivatives
An In-depth Technical Guide to the Chemical Properties of N-Thiazol-2-yl-succinamic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of N-Thiazol-2-yl-succinamic acid and its prominent analog, N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental protocols, and insights into the potential applications of these compounds.
Core Chemical Properties
The fundamental chemical properties of N-Thiazol-2-yl-succinamic acid and N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid are summarized below. These tables facilitate a comparative analysis of their physicochemical characteristics.
Table 1: Chemical Properties of N-Thiazol-2-yl-succinamic acid
| Property | Value | Source |
| IUPAC Name | 4-oxo-4-(thiazol-2-ylamino)butanoic acid | PubChem[1] |
| CAS Number | 19692-00-3 | PubChem[1] |
| Molecular Formula | C₇H₈N₂O₃S | PubChem[1] |
| Molecular Weight | 200.22 g/mol | PubChem[1] |
| Canonical SMILES | C1=CSC(=N1)NC(=O)CCC(=O)O | PubChem[1] |
| InChI Key | RWHHPCNVIJDNCI-UHFFFAOYSA-N | PubChem[1] |
Table 2: Chemical Properties of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid
| Property | Value | Source |
| IUPAC Name | 4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid | PubChem[2] |
| CAS Number | 304459-57-2 | PubChem[2] |
| Molecular Formula | C₉H₁₂N₂O₃S | PubChem[2] |
| Molecular Weight | 228.27 g/mol | PubChem[2] |
| XLogP3 | 0.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
| Exact Mass | 228.05686342 Da | PubChem[2] |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CCC(=O)O)C | PubChem[2] |
| InChI Key | JXKCUPZVQVCDTB-UHFFFAOYSA-N | Echemi[3] |
| Density | 1.38 g/cm³ | Echemi[3] |
| Refractive Index | 1.611 | Echemi[3] |
Experimental Protocols
Proposed Synthesis of N-Thiazol-2-yl-succinamic acid
This protocol describes the synthesis via the reaction of 2-aminothiazole with succinic anhydride.
Materials and Reagents:
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2-aminothiazole
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Succinic anhydride
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Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
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Stirring apparatus (magnetic stirrer and stir bar)
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Reaction vessel (round-bottom flask)
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Cooling bath (ice-water)
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Purification apparatus (filtration setup, rotary evaporator)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminothiazole (1.0 equivalent) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: While stirring the solution, add succinic anhydride (1.0 to 1.2 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion of the reaction, the resulting precipitate (the product) is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is washed with a suitable solvent (e.g., cold diethyl ether or water) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
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Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
A similar protocol can be followed for the synthesis of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid, substituting 2-aminothiazole with 2-amino-4,5-dimethylthiazole.
Biological Activity and Potential Signaling Pathways
Direct experimental evidence for the biological activity and mechanism of action of N-Thiazol-2-yl-succinamic acid is limited in the current scientific literature. However, the broader class of thiazole-containing compounds has been extensively studied and shown to exhibit a wide range of pharmacological activities.
Thiazole derivatives are known to act as:
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Glucokinase activators , which have potential applications in the treatment of type 2 diabetes.[4][5]
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Anticancer agents , with some derivatives showing cytotoxic effects against various cancer cell lines.[6]
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Ion channel modulators . Notably, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[7][8] This suggests that N-Thiazol-2-yl-succinamic acid could potentially interact with similar biological targets.
It is important to note the distinction from 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a different thiazole-containing compound widely used in cell viability assays.[9][10][11][12][13] The structural similarity should not be taken as an indication of similar biological function.
Given the lack of specific data on the signaling pathways modulated by N-Thiazol-2-yl-succinamic acid, a diagrammatic representation of a known pathway is not feasible at this time. Instead, a logical workflow for its synthesis is provided below.
Visualizations
Caption: Proposed synthetic workflow for N-Thiazol-2-yl-succinamic acid.
This guide provides a foundational understanding of N-Thiazol-2-yl-succinamic acid and its dimethylated derivative. Further experimental investigation is warranted to fully elucidate their biological activities and therapeutic potential.
References
- 1. N-Thiazol-2-yl-succinamic acid | C7H8N2O3S | CID 255363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | C9H12N2O3S | CID 782759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and pharmacological evaluation of N-(4-mono and 4,5-disubstituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl)propanamides as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) causes Akt phosphorylation and morphological changes in intracellular organellae in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and accurate 3-(4,5-dimethyl thiazol-2-yl)-2,5-diphenyl tetrazolium bromide colorimetric assay for quantification of bacteriocins with nisin as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
